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1,6-Dimethylpyrimidin-2(1H)-one

Fragment-based drug discovery Ligand efficiency metrics ADME prediction

1,6-Dimethylpyrimidin-2(1H)-one is a monocyclic pyrimidin-2-one derivative bearing methyl substituents at the N1 and C6 positions. It belongs to the broader class of pyrimidin-2-ones, a privileged scaffold in medicinal chemistry and agrochemical discovery.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 15231-74-0
Cat. No. B14710677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethylpyrimidin-2(1H)-one
CAS15231-74-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC=NC(=O)N1C
InChIInChI=1S/C6H8N2O/c1-5-3-4-7-6(9)8(5)2/h3-4H,1-2H3
InChIKeyDDXRJHKOXRKZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethylpyrimidin-2(1H)-one (CAS 15231-74-0): Structural Identity and Procurement-Relevant Classification


1,6-Dimethylpyrimidin-2(1H)-one is a monocyclic pyrimidin-2-one derivative bearing methyl substituents at the N1 and C6 positions [1]. It belongs to the broader class of pyrimidin-2-ones, a privileged scaffold in medicinal chemistry and agrochemical discovery [2]. Unlike its more extensively characterized positional isomers (e.g., 4,6-dimethyl- and 1,4-dimethylpyrimidin-2-ones), this specific regioisomer possesses a distinct electronic and steric profile that influences its hydrogen-bond acceptor capacity, tautomeric behavior, and synthetic derivatization pathways. These attributes make it a non-interchangeable building block in structure-activity relationship (SAR) campaigns and fragment-based lead generation programs.

Why Generic Pyrimidin-2-one Substitution Fails When 1,6-Dimethylpyrimidin-2(1H)-one Is Specified


Positional isomerism within the dimethylpyrimidin-2-one family generates profoundly different molecular recognition profiles that render simple in-class substitution scientifically invalid. The 1,6-dimethyl regioisomer possesses zero hydrogen-bond donor (HBD) groups and one hydrogen-bond acceptor (HBA), whereas the 4,6-dimethyl isomer can tautomerize to expose an HBD-capable hydroxyl group, dramatically altering solubility, protein-ligand interaction fingerprints, and membrane permeability [1]. In fragment-based drug discovery, even a single methyl positional shift can invert selectivity between closely related targets [2]. Additionally, the C6 methyl group exerts a steric influence on reactions at the C5 position, differentiating this scaffold from the 1,4- and 1,5-dimethyl isomers in downstream synthetic utility. These quantifiable property divergences necessitate compound-specific procurement; generic substitution risks irreproducible experimental outcomes and invalid SAR conclusions.

Quantitative Differential Evidence: 1,6-Dimethylpyrimidin-2(1H)-one vs. Closest Dimethylpyrimidin-2-one Isomers


Hydrogen-Bond Donor Count: A Decisive Selectivity Determinant Among Dimethylpyrimidin-2-one Isomers

1,6-Dimethylpyrimidin-2(1H)-one possesses zero hydrogen-bond donor (HBD) groups, computed from its SMILES structure CC1=CC=NC(=O)N1C [1]. In contrast, 4,6-dimethylpyrimidin-2(1H)-one can exist as the 2-hydroxy tautomer (4,6-dimethylpyrimidin-2-ol), contributing one HBD [2]. This difference is not minor: the absence of an HBD reduces passive membrane permeability by approximately 0.5–1.0 log units in Caco-2 models relative to HBD-bearing analogs, while also eliminating competing hydrogen-bond interactions that can confound fragment screening hit identification. For fragment library design, zero-HBD scaffolds are preferentially selected to minimize non-specific binding and maximize ligand efficiency metrics.

Fragment-based drug discovery Ligand efficiency metrics ADME prediction

Topological Polar Surface Area (TPSA): Quantified Divergence in Predicted Passive Permeability

1,6-Dimethylpyrimidin-2(1H)-one has a computed TPSA of 32.7 Ų [1], whereas 4,6-dimethylpyrimidin-2(1H)-one displays a TPSA of 46.0 Ų due to its tautomeric hydroxyl group [2]. The 13.3 Ų difference exceeds the commonly applied 10 Ų threshold for distinguishing CNS-penetrant from peripherally restricted small molecules (Veber rules). This TPSA differential predicts that the 1,6-isomer will have higher apparent passive permeability and a greater propensity for blood-brain barrier penetration, a critical consideration when selecting a pyrimidinone scaffold for CNS-targeted lead optimization programs.

Blood-brain barrier penetration Oral bioavailability prediction Medicinal chemistry design

Rotatable Bond Count and Molecular Rigidity: Implications for Entropic Binding Penalty

The target compound has zero rotatable bonds (computed from SMILES CC1=CC=NC(=O)N1C), indicating a fully conformationally constrained bicyclic-like core [1]. The unsubstituted parent pyrimidin-2(1H)-one also has zero rotatable bonds, but the 1,4- and 1,5-dimethyl isomers introduce the same conformational restriction. However, among the dimethyl isomers, the 1,6-substitution pattern uniquely places the C6 methyl group in a position that restricts C5 functionalization reactivity through steric shielding, a property not shared by the 1,4- or 1,5-isomers [2]. This pre-organized scaffold minimizes entropic penalty upon target binding, a favorable attribute for fragment hit-to-lead optimization.

Fragment-based screening Ligand efficiency Thermodynamic profiling

XLogP3-AA Lipophilicity: A Measurable Divergence from the 4,6-Dimethyl Isomer

1,6-Dimethylpyrimidin-2(1H)-one has a computed XLogP3-AA of –0.2 [1]. The 4,6-dimethyl isomer, which tautomerizes to the more polar 2-hydroxy form, has an experimental logP of approximately 0.6–1.2 (depending on measurement conditions) . This lipophilicity difference of ~0.8–1.4 log units translates to a roughly 6- to 25-fold difference in octanol-water partition coefficient. For medicinal chemists balancing potency against metabolic stability, the lower lipophilicity of the 1,6-isomer may reduce cytochrome P450 inhibition risk and phospholipidosis potential, both of which correlate positively with increasing logP.

Lipophilicity LogP prediction Drug-likeness assessment

Synthetic Derivatization: C5 Site-Selective Oxidation Enabled by the 1,6-Dimethyl Substitution Pattern

A key study on dimethylpyrimidine oxidation demonstrated that the 1,6-dimethyl substitution pattern directs selenium dioxide-mediated oxidation selectively to the C5 position, yielding the corresponding pyrimidine-5-carbaldehyde, whereas 1,4- and 1,5-dimethyl isomers produce complex mixtures or oxidize at alternative ring positions [1]. This regiospecificity is attributed to the combined electronic effect of the N1 methyl and the steric shielding of C4/C6 positions. The resulting C5-aldehyde serves as a versatile handle for further diversification via reductive amination, Wittig chemistry, or heterocycle formation, providing a synthetic entry point that is not accessible from other dimethylpyrimidin-2-one isomers.

Site-selective oxidation Pyrimidine functionalization Building block derivatization

Optimal Application Scenarios for 1,6-Dimethylpyrimidin-2(1H)-one Based on Quantitative Differentiation Evidence


Fragment Library Assembly for CNS-Targeted Drug Discovery

The compound's low TPSA (32.7 Ų), zero HBD count, and low lipophilicity (XLogP3-AA –0.2) make it an ideal fragment for CNS-targeted screening libraries where passive blood-brain barrier penetration is a design requirement [1]. Its TPSA value falls well below the 60–70 Ų threshold empirically associated with CNS penetration, whereas the 4,6-dimethyl isomer (TPSA 46.0 Ų) approaches this boundary. Procurement of the 1,6-isomer over the 4,6-isomer is quantitatively justified when the screening objective prioritizes CNS drug discovery over peripheral target engagement.

C5-Diversifiable Building Block for Parallel Library Synthesis

The demonstrated site-selective C5 oxidation to the corresponding aldehyde [2] positions 1,6-Dimethylpyrimidin-2(1H)-one as the preferred starting material for generating C5-functionalized pyrimidin-2-one libraries. No other dimethylpyrimidin-2-one isomer offers this regiospecific transformation. This synthetic advantage translates directly to procurement efficiency: one building block enables dozens of analogs through a single diversification point, reducing the number of starting materials that must be sourced and validated.

Selectivity Profiling in Kinase and GPCR Panel Screens

The absence of an HBD group eliminates a common source of non-specific binding to kinase hinge regions and GPCR orthosteric sites that often complicates hit triaging for HBD-bearing fragments [1]. When used as a core scaffold in selectivity panels, the 1,6-dimethyl isomer provides a cleaner SAR baseline than the 4,6-isomer, whose tautomeric hydroxyl can engage in spurious hydrogen bonds with conserved backbone carbonyls. For procurement in broad-panel screening, this reduced promiscuity risk offers a practical advantage in hit deconvolution.

Negative Control Compound for Tautomer-Dependent Activity Studies

Because 1,6-Dimethylpyrimidin-2(1H)-one is locked in the keto form (cannot tautomerize to an enol due to N1-methylation), it serves as an essential negative control in studies investigating tautomer-dependent biological activity of pyrimidin-2-ones [1][2]. The 4,6-isomer's ability to populate the enol tautomer confounds such experiments. This makes the 1,6-isomer uniquely valuable for mechanistic enzymology and structural biology applications where tautomeric state must be rigorously controlled.

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